Boc-allo-Ile-OH
CAS No.: 35264-07-4
Cat. No.: VC21545042
Molecular Formula: C11H21NO4
Molecular Weight: 231.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35264-07-4 |
|---|---|
| Molecular Formula | C11H21NO4 |
| Molecular Weight | 231.29 g/mol |
| IUPAC Name | (2S,3R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
| Standard InChI | InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1 |
| Standard InChI Key | QJCNLJWUIOIMMF-SFYZADRCSA-N |
| Isomeric SMILES | CC[C@@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
| SMILES | CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C |
| Canonical SMILES | CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Properties
Structural Characteristics
Boc-allo-Ile-OH (CAS: 35264-07-4) possesses the molecular formula C₁₁H₂₁NO₄ with a molecular weight of 231.29 g/mol . The compound's structure includes:
-
A tert-butoxycarbonyl (Boc) protecting group at the amino terminus
-
An allo-isoleucine core with (2S,3R) stereochemistry
-
A free carboxylic acid group
-
A side chain featuring a β-methyl group (3R configuration) and an ethyl group
The structural representation can be expressed in various notations:
-
InChI: InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1
Physical and Chemical Properties
Boc-allo-Ile-OH exhibits specific physical and chemical characteristics that are important for its applications in chemical synthesis and pharmaceutical development. These properties are summarized in the following table:
| Property | Value | Method |
|---|---|---|
| Melting point | 60-64 °C | Experimental |
| Boiling point | 356.0±25.0 °C | Predicted |
| Density | 1.061±0.06 g/cm³ | Predicted |
| pKa | 4.03±0.22 | Predicted |
| Appearance | Solid | - |
| Solubility | Soluble in DMSO, methanol | Experimental |
| Recommended storage | Sealed in dry conditions, room temperature | - |
| BRN | 2212874 | - |
Table 1: Physical and chemical properties of Boc-allo-Ile-OH
Synthesis and Preparation
The synthesis of Boc-allo-Ile-OH typically begins with allo-isoleucine, which is then protected with a tert-butoxycarbonyl (Boc) group. This protection step is crucial for peptide synthesis applications as it prevents unwanted reactions at the amino group during subsequent coupling steps .
A typical synthetic approach involves:
-
Starting with L-allo-isoleucine (or D-allo-isoleucine for the D-form)
-
Reaction with di-tert-butyl dicarbonate (Boc₂O) in a basic environment
For the synthesis of related compounds like Boc-N-Me-D-Allo-Ile-OH, more complex procedures may be required:
-
Protection of D-Alloisoleucine with a Boc group
-
N-methylation using sodium hydride and an appropriate methylating reagent
-
Purification to obtain the N-methylated protected amino acid
The compound is also available commercially from various chemical suppliers, typically with high purity standards (≥99.0% by TLC or HPLC analysis) .
Applications and Uses
Peptide Synthesis
Boc-allo-Ile-OH serves as a key building block in peptide synthesis, particularly in the creation of complex peptides with specific stereochemical requirements. Its roles include:
-
Providing the allo-isoleucine residue in peptide sequences
-
Contributing to the development of therapeutic proteins and biologics
-
Enabling the creation of peptides with unique conformational properties
The Boc protecting group is compatible with solid-phase peptide synthesis strategies and can be selectively removed under acidic conditions, allowing for controlled sequential addition of amino acids in peptide assembly .
Pharmaceutical Research
In pharmaceutical research, Boc-allo-Ile-OH has demonstrated significant utility:
-
It is used to prepare substituted isoindolines as inhibitors of DPP8/9 enzymes, which are potential targets for various therapeutic applications
-
It contributes to the synthesis of antifungal compounds, particularly the cyclic depsipeptide aureobasidin A, which shows promising antifungal activity
-
It serves as a component in antimalarial peptide research, as detailed in recent studies on synthetic strategies for antimalarial compounds
Research has identified the importance of the specific stereochemistry provided by allo-isoleucine in certain bioactive peptides, making Boc-allo-Ile-OH an important tool in structure-activity relationship studies .
Other Applications
Beyond peptide synthesis and pharmaceutical research, Boc-allo-Ile-OH finds applications in:
-
Biotechnology, particularly in the production of recombinant proteins with enhanced stability and bioactivity
-
Analytical chemistry, aiding in the development of methods for detecting and quantifying amino acids and peptides
-
Food industry research, where it may contribute to flavor enhancement studies and food additive development
-
Investigation of metabolic pathways involving branched-chain amino acids
Research Findings and Current Studies
Recent research utilizing Boc-allo-Ile-OH has focused on several key areas:
Macrocyclization Strategies
Studies have employed Boc-allo-Ile-OH in various macrocyclization approaches for producing bioactive cyclic peptides. These strategies include Suzuki coupling and intramolecular alkylation reactions, which are valuable for creating conformationally constrained peptides with enhanced stability and biological activity . Research has demonstrated that:
-
The stereochemistry of allo-isoleucine contributes significantly to the conformational properties of macrocyclic peptides
-
Specific macrocyclization techniques can be optimized using protected allo-isoleucine derivatives
-
The resulting cyclic peptides often exhibit improved pharmacological properties compared to their linear counterparts
Antimalarial Peptide Development
Boc-allo-Ile-OH has been employed in the synthesis of peptides with antimalarial activity. Recent literature reviews have summarized the isolation, synthesis methods, and structure-activity relationships of antimalarial peptides, highlighting the importance of specific amino acid residues, including allo-isoleucine, in their efficacy .
Peptidomimetic Drug Design
The unique stereochemistry of allo-isoleucine contributes to peptidomimetic drug design, where researchers aim to create molecules that mimic the structural and functional characteristics of natural peptides while exhibiting improved pharmacokinetic properties. Boc-allo-Ile-OH enables the incorporation of allo-isoleucine residues that can induce specific conformational changes beneficial for target binding and biological activity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume